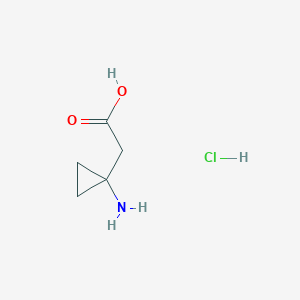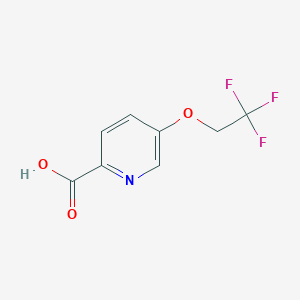
5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
Overview
Description
“5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 881409-53-6 . It has a molecular weight of 221.14 . The IUPAC name for this compound is 5-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid . The physical form of this compound is a powder .
Synthesis Analysis
While specific synthesis methods for “5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” were not found, pyridine-2-carboxylic acid has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
Molecular Structure Analysis
The InChI code for “5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” is 1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” is a powder . It has a molecular weight of 221.14 . The compound is stored at room temperature .
Scientific Research Applications
Crystal Structure Analysis
5-(Trifluoromethyl)picolinic acid, a related compound to 5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid, demonstrates the formation of centrosymmetric water-bridged hydrogen-bonding dimers. These dimers link into two-dimensional sheets via hydrogen-bonding interactions, highlighting its significance in crystallography and materials science (Ye & Tanski, 2020).
Chemical Synthesis
Trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids, closely related to the compound , are integral in chemical synthesis. They are used to create various structurally diverse molecules. The synthesis involves deoxygenative fluorination and displacement reactions, reflecting their versatility in organic synthesis (Cottet et al., 2003).
Cyclisation Catalyst
In cyclisation reactions, triflic acid, similar in structure to 5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid, acts as an excellent catalyst. This showcases its role in facilitating the formation of complex polycyclic systems in organic chemistry (Haskins & Knight, 2002).
Ketone Synthesis
2-(Trifluoromethylsulfonyloxy)pyridine, a compound structurally similar, is used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons. This indicates its application in synthesizing aromatic ketones, which are crucial in various chemical industries (Keumi et al., 1988).
Synthesis of Polar Compounds
Pyridine carboxylic acids are used in synthesizing rare-earth polyoxometalates, which form open-framework polar compounds. These compounds have potential applications in magnetic and catalytic fields (An et al., 2005).
Antibacterial Activity
Derivatives of trifluoroethoxy pyridinecarboxylic acids have been synthesized and evaluated for their antibacterial activity. This suggests its potential application in developing new antibacterial agents (Reddy & Prasad, 2021).
Carboxylation and Halogenation
The compound's relatives demonstrate logistical flexibility in preparation, especially in halopyridinecarboxylic acids, underscoring its utility in producing various carboxylated and halogenated derivatives (Cottet & Schlosser, 2004).
Coordination Polymers
Safety and Hazards
The safety data sheet for “5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” indicates that it may cause skin and eye irritation . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Mechanism of Action
is an organic compound . It contains a pyridine ring, a carboxylic acid group, and a trifluoroethoxy functional group . The presence of these functional groups suggests that it could participate in a variety of chemical reactions. For instance, the carboxylic acid group is acidic and can react with bases to form salts .
The trifluoroethoxy group is a type of ether group that contains fluorine atoms. Fluorine is highly electronegative, which means it attracts electrons more strongly than most other elements. This can affect the compound’s reactivity and the types of reactions it can participate in.
The compound is a white solid and has a molecular weight of 221.14 . It has a boiling point of 298.3±40.0 °C . It should be stored at room temperature, away from light, heat sources, and oxidizing agents .
properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTXIOLPGIKSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881409-53-6 | |
| Record name | 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525691.png)
![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)
![6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1525694.png)

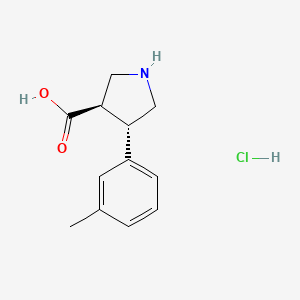
![5-methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B1525699.png)
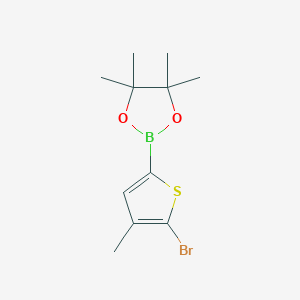


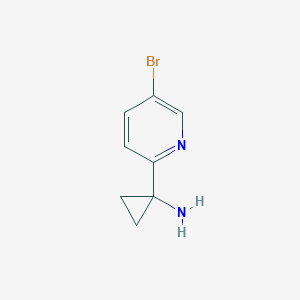
![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)
